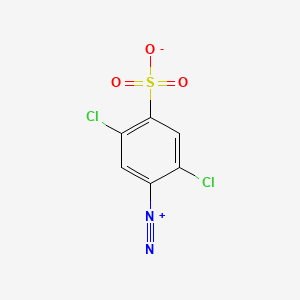
1,2,2-Trimethyl-3-phenylpropyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,2-Trimethyl-3-phenylpropyl acetate is an organic compound with the molecular formula C14H20O2. It is also known by its IUPAC name, (3,3-dimethyl-4-phenylbutan-2-yl) acetate. This compound is a member of the heterocyclic organic compounds category and is primarily used for research purposes .
Métodos De Preparación
1,2,2-Trimethyl-3-phenylpropyl acetate can be synthesized through various methods. One common approach involves the esterification of 1,2,2-trimethyl-3-phenylpropanol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization .
Industrial production methods may involve the use of microbial biotransformations. For example, optically pure 2-methyl-3-phenyl-1-propanol can be prepared using microbial biotransformations starting from prochiral or racemic substrates. This intermediate can then be esterified to produce this compound .
Análisis De Reacciones Químicas
1,2,2-Trimethyl-3-phenylpropyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the acetate group to an alcohol. Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of various derivatives. Common reagents include alkyl halides and nucleophiles like hydroxide ions (OH-).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 1,2,2-trimethyl-3-phenylpropanoic acid .
Aplicaciones Científicas De Investigación
1,2,2-Trimethyl-3-phenylpropyl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and microbial biotransformations.
Medicine: Research into its potential pharmacological properties and interactions with biological targets is ongoing.
Mecanismo De Acción
The mechanism of action of 1,2,2-trimethyl-3-phenylpropyl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid and the corresponding alcohol. This hydrolysis can be catalyzed by esterases or other hydrolytic enzymes. The released alcohol can then participate in further biochemical reactions, depending on the cellular context .
Comparación Con Compuestos Similares
1,2,2-Trimethyl-3-phenylpropyl acetate can be compared with other similar compounds, such as:
3-Phenylpropyl acetate: This compound has a similar structure but lacks the additional methyl groups present in this compound.
2-Methyl-3-phenylpropanoic acid: This compound is an oxidation product of this compound and has different chemical properties due to the presence of a carboxylic acid group.
The uniqueness of this compound lies in its specific structural features, which can affect its reactivity and interactions with other molecules.
Propiedades
Número CAS |
72727-62-9 |
|---|---|
Fórmula molecular |
C14H20O2 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
(3,3-dimethyl-4-phenylbutan-2-yl) acetate |
InChI |
InChI=1S/C14H20O2/c1-11(16-12(2)15)14(3,4)10-13-8-6-5-7-9-13/h5-9,11H,10H2,1-4H3 |
Clave InChI |
QLKMBJWEWZIWQJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)(C)CC1=CC=CC=C1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-4-{[(e)-(4-methylphenyl)methylidene]amino}-2-(propan-2-yl)phenol](/img/structure/B13761511.png)
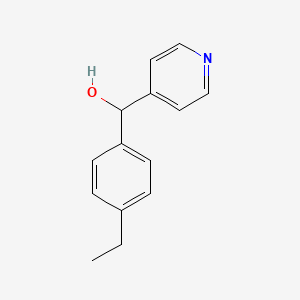

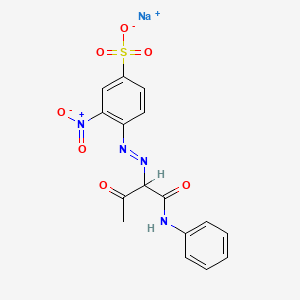
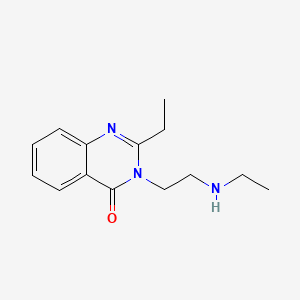
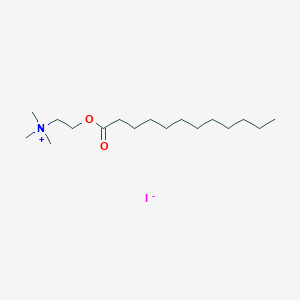


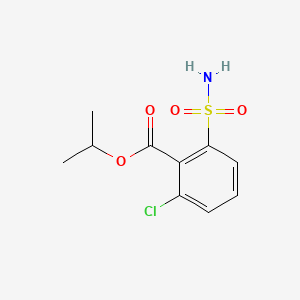
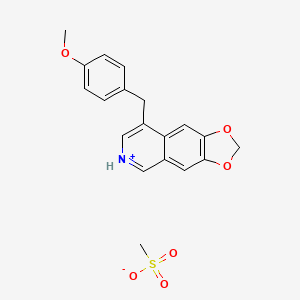
![2-[7-(Benzenesulfonyl)-4-chloroisoquinolin-1-yl]guanidine;hydrochloride](/img/structure/B13761552.png)
